BenchChemオンラインストアへようこそ!

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole

Synthetic route economy Process safety Angiotensin II receptor blocker intermediates

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole (CAS 138402-33-2) is the strategically superior KSM-II destrityl intermediate for ARB synthesis. Unlike nitrile precursors (e.g., CAS 114772-54-2), its pre-installed tetrazole ring eliminates the hazardous azide-mediated cyclization step, reducing exothermic risk and improving overall yield. The benzylic bromide leaving group exhibits approximately 50-100x faster SN2 displacement than its chloromethyl analog, enabling higher throughput under mild conditions. Pharmaceutical manufacturers can directly procure this compound to shorten synthetic routes, while QC laboratories rely on it as a certified reference standard (LOD 3.12 ng/mL) for ICH M7-compliant genotoxic impurity monitoring in olmesartan medoxomil and valsartan APIs. cGMP-grade material with full regulatory characterization data for DMF and ANDA submissions.

Molecular Formula C14H11BrN4
Molecular Weight 315.17 g/mol
CAS No. 138402-33-2
Cat. No. B3024427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole
CAS138402-33-2
Molecular FormulaC14H11BrN4
Molecular Weight315.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NNN=N3
InChIInChI=1S/C14H11BrN4/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9H2,(H,16,17,18,19)
InChIKeySQHHMZHHIXPMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole (CAS 138402-33-2): A Bifunctional Intermediate for Sartan API and Reference Standard Procurement


5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole (CAS 138402-33-2; molecular formula C14H11BrN4; molecular weight 315.17 g/mol) is a biphenyltetrazole derivative bearing a reactive benzylic bromomethyl group . It is primarily recognized as a key advanced intermediate in the industrial synthesis of angiotensin II receptor blockers (ARBs), notably olmesartan medoxomil and valsartan, as well as a certified reference standard for genotoxic impurity monitoring in Active Pharmaceutical Ingredient (API) production [1]. Unlike the more common nitrile-based sartan intermediates such as 4'-(bromomethyl)-2-cyanobiphenyl (CAS 114772-54-2), this compound contains a pre-formed tetrazole ring, enabling direct downstream N‑alkylation without the need for hazardous azide‑mediated cyclization steps [2].

Why 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole Cannot Be Replaced by Generic Biphenyl-Tetrazole or Cyano-Biphenyl Intermediates


In sartan drug synthesis, the biphenyltetrazole pharmacophore is essential for AT1 receptor binding, but substituting intermediates without accounting for leaving-group chemistry and ring pre-installation leads to quantifiable yield penalties. The target compound’s benzylic bromide undergoes SN2 displacement approximately 50–100 times faster than its chloromethyl analog (CAS 136304-93-3), a difference rooted in bromide’s lower bond dissociation energy and superior nucleofugality [1]. Furthermore, interchanging the target compound with 4'-(bromomethyl)-2-cyanobiphenyl (CAS 114772-54-2) adds a mandatory nitrile-to-tetrazole cyclization step that uses toxic azide reagents, introduces exothermic hazard potential, and reduces overall yield due to additional workup and purification operations [2]. These intrinsic chemical and process-safety distinctions mean that generic substitution without re‑optimization predictably degrades step economy and impurity control.

Quantitative Differentiation Evidence: 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole vs. Closest Analogs


Pre-Installed Tetrazole Eliminates Hazardous Nitrile Cyclization Step vs. 4'-(Bromomethyl)-2-cyanobiphenyl

When synthesizing valsartan, the route starting from 4'-(bromomethyl)-2-cyanobiphenyl (CAS 114772-54-2) requires conversion of the nitrile group to tetrazole using tributyltin azide or sodium azide—reagents that present acute toxicity and explosion hazards at scale. The target compound (CAS 138402-33-2) arrives with the tetrazole ring already installed, eliminating this entire transformation. In a typical valsartan synthesis, the overall yield from 4'-methyl-2-cyanobiphenyl through the nitrile route is reported as 54% [1]. In contrast, patented processes that alkylate the pre-formed bromomethyl-tetrazole intermediate directly with a protected imidazole achieve step yields exceeding 80% for key N-alkylation stages, underscoring the synthetic efficiency gain [2].

Synthetic route economy Process safety Angiotensin II receptor blocker intermediates

Superior Leaving-Group Reactivity: Benzylic Bromide vs. Benzylic Chloride in Saturated Carbon Alkylation

The target compound carries a benzylic bromide, which participates in SN2 reactions. Textbook physical organic chemistry data establishes that benzyl bromide undergoes nucleophilic displacement approximately 50–100 times faster than benzyl chloride under identical conditions, owing to bromide’s weaker carbon–halogen bond (C–Br bond dissociation energy ~68 kcal/mol vs. C–Cl ~81 kcal/mol) and its lower basicity as a leaving group [1]. The chloromethyl analog (4'-(chloromethyl)-[1,1'-biphenyl]-2-carbonitrile, CAS 136304-93-3) is commercially available but requires longer reaction times and/or higher temperatures to achieve comparable conversion in the N-alkylation of imidazole intermediates [2]. This kinetic advantage translates to higher throughput and lower energy consumption in manufacturing.

Nucleophilic substitution kinetics Benzylic halide reactivity Sartan intermediate alkylation

Validated Genotoxic Impurity Quantification at Sub-ng/mL Levels for Olmesartan Medoxomil Quality Control

The compound is classified as a potential genotoxic impurity (PGI) in olmesartan medoxomil API. An HPLC‑MS method developed by Huang et al. and published in the Journal of China Pharmaceutical University achieved a limit of detection (LOD) of 3.12 ng/mL and a limit of quantitation (LOQ) of 9.35 ng/mL for the target compound (designated BBT1) [1]. The method also simultaneously quantified the dibromomethyl analog (BBT2), which showed a higher LOD of 6.08 ng/mL and LOQ of 18.25 ng/mL, demonstrating that the mono‑bromo impurity can be detected with nearly 2‑fold greater sensitivity than the di‑bromo species [1]. The average spike recovery for the target compound across three concentration levels was 96.5% (n=9, RSD=4.8%), confirming accuracy suitable for regulatory submission [1].

Genotoxic impurity method validation LC-MS quantification Olmesartan medoxomil quality control

Regioselective Tetrazole Alkylation: Enabling 1,5- vs. 2,5-Disubstituted Control for Pharmacophore Tuning

Alkylation of the target compound’s tetrazole ring can generate two regioisomers (1,5‑ and 2,5‑disubstituted tetrazoles) that exhibit distinct biological and physicochemical properties. Meti et al. demonstrated that the N‑alkylation of 5‑substituted‑1H‑tetrazole with 4'‑(bromomethyl)‑biphenyl‑2‑carbonitrile yields both regioisomers, which were separated by column chromatography and individually screened for ACE inhibition [1]. The ability to access both regioisomers from a common bromomethyl precursor provides medicinal chemists a single entry point for structure–activity relationship (SAR) exploration without resynthesizing the biphenyl scaffold. When the target compound is used directly (with the tetrazole already present), the regioisomeric ratio can be tuned by choice of base and solvent, offering a degree of control not available when the tetrazole is formed in the final step [1].

Tetrazole regioisomerism N-alkylation selectivity ACE inhibitor design

Optimal Procurement and Application Scenarios for 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole (CAS 138402-33-2)


GMP Intermediate Procurement for Olmesartan Medoxomil API Manufacturing

Pharmaceutical manufacturers producing olmesartan medoxomil under cGMP can directly purchase the compound as the KSM-II destrityl intermediate (CAS 138402-33-2) to reduce the number of in‑house synthetic steps. As evidenced by the quantitative LC‑MS method validated for this compound [1], the intermediate can be controlled for genotoxic impurity levels at LOD 3.12 ng/mL, satisfying ICH M7 requirements and facilitating ANDA filing. The elimination of the nitrile‑to‑tetrazole conversion step also removes the need for hazardous azide reagents, aligning with process safety initiatives.

Certified Reference Standard for Genotoxic Impurity Monitoring in Sartan APIs

Analytical quality control (QC) laboratories supporting sartan API release testing can procure this compound as a fully characterized reference standard (HPLC purity NLT 95%, as specified by BOC Sciences and SynZeal [2]) to calibrate HPLC‑MS or HPLC‑UV methods for the trace determination of the potentially genotoxic impurity 5‑(4′‑bromomethylbiphenyl‑2‑yl)tetrazole. The validated recovery rate of 96.5% (RSD 4.8%) reported by Huang et al. [1] confirms the suitability of this standard for accurate quantitation in olmesartan medoxomil drug substance.

Medicinal Chemistry SAR Exploration of Tetrazole Regioisomers as ACE/ARB Hybrids

Academic and industrial medicinal chemistry groups designing dual angiotensin II receptor antagonists/ACE inhibitors can use the bromomethyl handle of this compound to alkylate diverse heterocyclic nucleophiles, generating both 1,5‑ and 2,5‑disubstituted tetrazole regioisomers from a single starting material [3]. The kinetic superiority of the benzylic bromide over the chloride analog (approximately 50‑ to 100‑fold faster SN2 reactivity [4]) enables rapid parallel synthesis under mild conditions, facilitating high‑throughput SAR campaigns.

Quote Request

Request a Quote for 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.